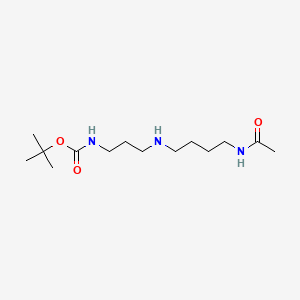
N1-Boc-N8-acetylspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Boc-N8-acetylspermidine is a derivative of spermidine, a polyamine involved in cellular processes such as proliferation and differentiation. The compound features a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an acetyl group at the N8 position. These modifications enhance its stability and solubility, making it useful in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Boc-N8-acetylspermidine typically involves the following steps:
Protection of Spermidine: The N1 position of spermidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Acetylation: The N8 position is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction is also carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc and acetyl groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Trifluoroacetic acid for Boc group removal and sodium hydroxide for acetyl group removal.
Major Products:
Oxidation: Oxidized derivatives of spermidine.
Reduction: Reduced forms of spermidine.
Substitution: Deprotected spermidine or its derivatives.
Scientific Research Applications
N1-Boc-N8-acetylspermidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes such as proliferation and differentiation.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of N1-Boc-N8-acetylspermidine involves its interaction with cellular components such as nucleic acids and proteins. The Boc and acetyl groups enhance its stability and solubility, allowing it to effectively modulate cellular processes. The compound can influence pathways involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
N1-acetylspermidine: Lacks the Boc protecting group, making it less stable.
N8-acetylspermidine: Lacks the Boc protecting group, making it less stable.
N1,N8-diacetylspermidine: Contains two acetyl groups, which may alter its biological activity.
Uniqueness: N1-Boc-N8-acetylspermidine is unique due to the presence of both Boc and acetyl groups, which enhance its stability and solubility. This makes it more suitable for certain biochemical and pharmaceutical applications compared to its analogues.
Properties
IUPAC Name |
tert-butyl N-[3-(4-acetamidobutylamino)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O3/c1-12(18)16-10-6-5-8-15-9-7-11-17-13(19)20-14(2,3)4/h15H,5-11H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRHPFFYTMQKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
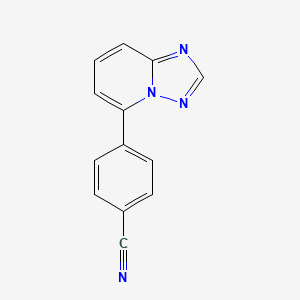
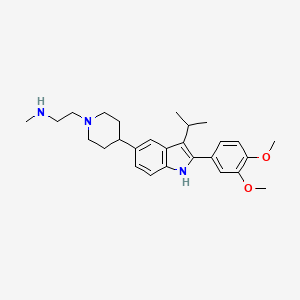
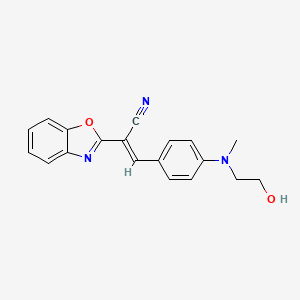
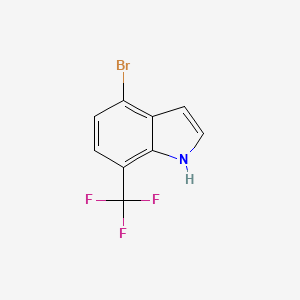
![benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8236816.png)
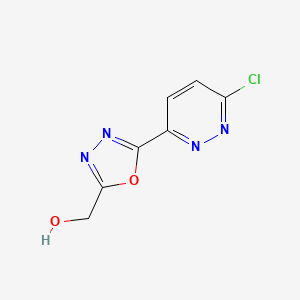
![9-Chloro-7H-benzo[c]fluoren-7-one](/img/structure/B8236832.png)

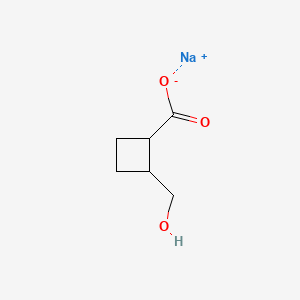
![Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate](/img/structure/B8236849.png)

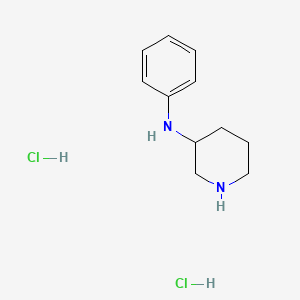
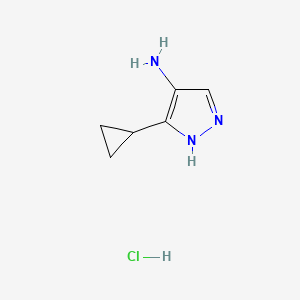
![hexyl (NZ)-N-[amino-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B8236888.png)
